1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
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Overview
Description
1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylphenyl group and a 4-fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,4-Dimethylphenyl Group: The piperazine ring is then reacted with 2,4-dimethylphenyl halides in the presence of a base to introduce the 2,4-dimethylphenyl group.
Introduction of the 4-Fluorophenylsulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 4-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted aromatic derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylphenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
- 1-(2,4-Dimethylphenyl)-4-[(4-bromophenyl)sulfonyl]piperazine
- 1-(2,4-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Uniqueness
1-(2,4-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties and biological activity. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(4-fluorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c1-14-3-8-18(15(2)13-14)20-9-11-21(12-10-20)24(22,23)17-6-4-16(19)5-7-17/h3-8,13H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVRVCBYCRVMLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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